molecular formula C12H21NO6 B8754599 N,N-Bis(tert-butoxycarbonyl)glycine CAS No. 113568-18-6

N,N-Bis(tert-butoxycarbonyl)glycine

Cat. No.: B8754599
CAS No.: 113568-18-6
M. Wt: 275.30 g/mol
InChI Key: FKOUQNSZQKLXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(tert-butoxycarbonyl)glycine (CAS 113568-18-6) is a glycine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on its amino nitrogen. Its molecular formula is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol . The compound is stored under dry, sealed conditions at 2–8°C, reflecting its sensitivity to hydrolysis or thermal decomposition. It is widely utilized as an intermediate in peptide synthesis, where the Boc groups shield the amino functionality during coupling reactions .

Properties

CAS No.

113568-18-6

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C12H21NO6/c1-11(2,3)18-9(16)13(7-8(14)15)10(17)19-12(4,5)6/h7H2,1-6H3,(H,14,15)

InChI Key

FKOUQNSZQKLXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogues differ in substituents on the glycine amino group, influencing steric bulk, solubility, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N,N-Bis(tert-butoxycarbonyl)glycine C₁₂H₂₁NO₆ 275.30 Dual Boc groups
N-(tert-Butoxycarbonyl)glycine (Boc-glycine) C₇H₁₃NO₄ 191.18 Single Boc group
N-(tert-Butoxycarbonyl)glycine tert-butyl ester C₁₁H₂₁NO₄ 231.29 Boc group + tert-butyl ester
N-Boc-N-cyclopropylglycine C₁₀H₁₇NO₄ 215.25 Boc group + cyclopropyl
N-Boc-N-tert-butyl-glycine C₁₁H₂₁NO₄ 231.29 Boc group + tert-butyl
N-Butyl-N-Boc-glycine C₁₁H₂₁NO₄ 231.29 Boc group + n-butyl

Key Observations :

  • Steric Effects: Dual Boc groups in this compound provide superior steric protection compared to mono-Boc derivatives, reducing unintended side reactions in peptide synthesis .
  • Solubility : The tert-butyl ester in N-(tert-Butoxycarbonyl)glycine tert-butyl ester enhances lipophilicity, making it more soluble in organic solvents than the parent acid .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Stability Notes
This compound Not reported Not reported ~4.5* Sensitive to acids; store at 2–8°C
N-Butyl-N-Boc-glycine 333.9 (predicted) 1.073 (predicted) 4.03 Stable under inert conditions
Boc-glycine tert-butyl ester Not reported Not reported Not reported Hydrolyzes under acidic conditions

*Estimated based on analogous Boc-protected amino acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.